molecular formula C8H11N3O B13111568 2,3-Dimethylisonicotinohydrazide

2,3-Dimethylisonicotinohydrazide

Cat. No.: B13111568
M. Wt: 165.19 g/mol
InChI Key: GTSVJUSOHYHSJS-UHFFFAOYSA-N
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Description

2,3-Dimethylisonicotinohydrazide is a derivative of isonicotinic acid hydrazide (isoniazid), a well-known antitubercular agent. The compound features a pyridine ring substituted with methyl groups at the 2- and 3-positions, coupled with a hydrazide functional group at the 4-position. This structural modification aims to enhance pharmacological properties such as lipophilicity, metabolic stability, and target binding affinity compared to its parent molecule.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2,3-dimethylpyridine-4-carbohydrazide

InChI

InChI=1S/C8H11N3O/c1-5-6(2)10-4-3-7(5)8(12)11-9/h3-4H,9H2,1-2H3,(H,11,12)

InChI Key

GTSVJUSOHYHSJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylisonicotinohydrazide typically involves the reaction of 2,3-dimethylisonicotinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, which is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of 2,3-Dimethylisonicotinohydrazide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, the choice of solvents and catalysts may vary to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylisonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the hydrazide group into amines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted hydrazides, amines, and oxides. The specific products depend on the reaction conditions and the nature of the reagents used.

Scientific Research Applications

2,3-Dimethylisonicotinohydrazide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for treating infectious diseases and cancer.

    Industry: It is used in the production of pharmaceuticals and agrochemicals, where its reactivity and functional groups are leveraged for various applications.

Mechanism of Action

The mechanism of action of 2,3-Dimethylisonicotinohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. This interaction can disrupt essential biological processes, making the compound effective against certain pathogens or cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups Source
2,3-Dimethylisonicotinohydrazide (hypothetical) C₈H₁₁N₃O 165.20 2,3-dimethyl on pyridine Hydrazide, methyl groups N/A
(E)-N′-(1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)isonicotinohydrazide (7) C₁₀H₁₀N₅O 216.09 Pyrrolopyridine hydrazone Hydrazone, fused heterocycle
Isonicotinic acid (2-hydroxy-benzylidene)-hydrazide C₁₃H₁₁N₃O₂ 241.25 2-hydroxybenzylidene Hydrazone, phenolic group
2,3-Dichloroisonicotinonitrile C₆H₂Cl₂N₂ 173.00 2,3-dichloro, nitrile Nitrile, chloro substituents
Key Observations:
  • Methyl groups are electron-donating, which may stabilize the pyridine ring and reduce electrophilic reactivity . Chloro and Nitrile Groups: Chloro substituents (e.g., in 2,3-dichloroisonicotinonitrile) increase molecular polarity and electron-withdrawing effects, which may influence reactivity and binding interactions . Hydrazone vs. Hydrazide: Hydrazone derivatives (e.g., compound 7) exhibit extended conjugation, which can alter electronic properties and biological activity compared to simple hydrazides .
Table 2: Comparative Physicochemical Data
Compound Name Solubility (Predicted) LogP (Predicted) Thermal Stability Biological Activity Source
2,3-Dimethylisonicotinohydrazide Moderate (DMSO) ~1.2 Likely stable Unknown (antimicrobial potential inferred) N/A
Compound 7 (pyrrolopyridine hydrazone) Low (organic solvents) ~2.5 Stable up to 150°C Antimycobacterial activity
2-Hydroxybenzylidene derivative Low (aqueous) ~1.8 Moderate Not classified for toxicity
2,3-Dichloroisonicotinonitrile Very low ~2.0 High Energetic material candidate
Key Observations:
  • Lipophilicity: The methyl groups in 2,3-Dimethylisonicotinohydrazide may result in a moderate LogP (~1.2), balancing solubility and membrane permeability better than highly polar chloro derivatives .
  • Thermal Stability : Methyl substituents generally improve thermal stability compared to nitro or chloro groups, as seen in high-energy density compounds (HEDCs) .
  • Biological Activity: While compound 7 exhibits antimycobacterial activity, the dimethyl derivative’s efficacy remains speculative.

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